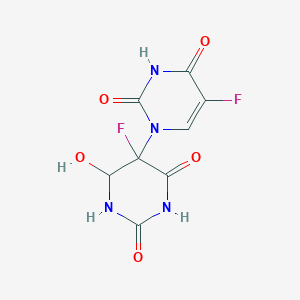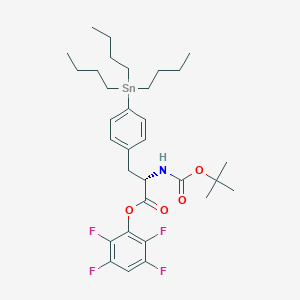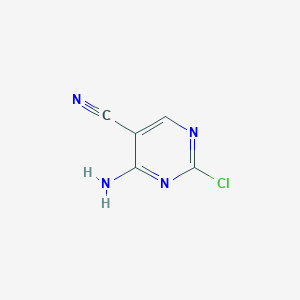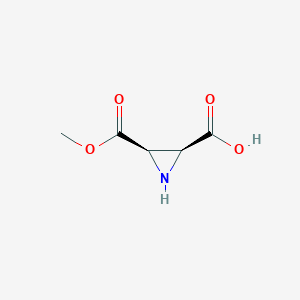
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid, also known as MCA, is a chiral aziridine derivative. It has a wide range of applications in the field of organic chemistry, especially in the synthesis of complex natural products. MCA is a versatile building block that can be used to introduce a variety of functional groups into organic molecules. In
Mechanism Of Action
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is believed to act as an electrophile, reacting with nucleophiles such as amines and thiols. The resulting adducts can be further functionalized to introduce various functional groups. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid has also been shown to undergo ring-opening reactions under certain conditions, leading to the formation of more complex molecules.
Biochemical And Physiological Effects
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is its versatility in introducing functional groups into organic molecules. It is also relatively easy to synthesize and has a high yield. However, one limitation of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is its sensitivity to air and moisture, which can lead to decomposition and reduced yield.
Future Directions
There are several potential future directions for the use of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid. One area of interest is the development of new drugs using (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid as a building block. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid could also be used in the synthesis of new materials, such as polymers and dendrimers. Additionally, further research could be conducted on the biochemical and physiological effects of (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid, as well as its potential applications in other fields such as catalysis and materials science.
Conclusion:
In conclusion, (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is a versatile building block in the field of organic synthesis. It has a wide range of applications in the synthesis of natural products and the development of new drugs. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is a valuable tool for introducing functional groups in a stereoselective manner. While further research is needed to fully understand its biochemical and physiological effects, (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid shows great promise for future applications in various fields.
Synthesis Methods
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid can be synthesized through a variety of methods. One of the most common methods is the reaction of (S)-glycidyl tosylate with sodium azide and copper(I) iodide in the presence of triphenylphosphine. The resulting aziridine can be further functionalized to introduce various substituents.
Scientific Research Applications
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid has been widely used in the synthesis of natural products, such as alkaloids, amino acids, and peptides. It has also been used in the development of new drugs, such as antitumor agents and enzyme inhibitors. (2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid is a valuable building block in the field of organic synthesis, as it allows for the introduction of functional groups in a stereoselective manner.
properties
CAS RN |
154531-73-4 |
|---|---|
Product Name |
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic Acid |
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(2S,3R)-3-methoxycarbonylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-10-5(9)3-2(6-3)4(7)8/h2-3,6H,1H3,(H,7,8)/t2-,3+/m0/s1 |
InChI Key |
WKBREPRICMCPNX-STHAYSLISA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](N1)C(=O)O |
SMILES |
COC(=O)C1C(N1)C(=O)O |
Canonical SMILES |
COC(=O)C1C(N1)C(=O)O |
synonyms |
2,3-Aziridinedicarboxylicacid,monomethylester,(2R-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



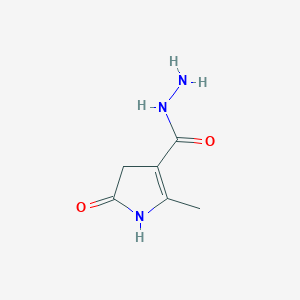
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)
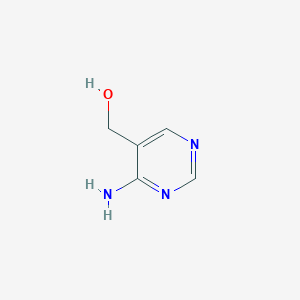
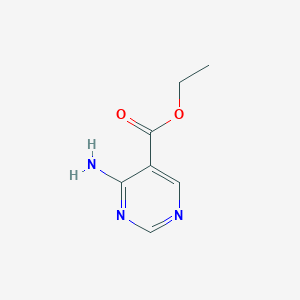
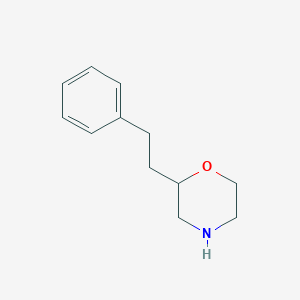
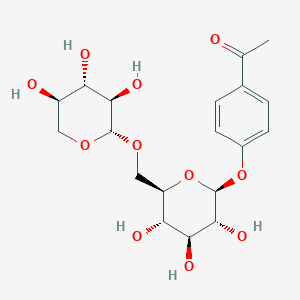
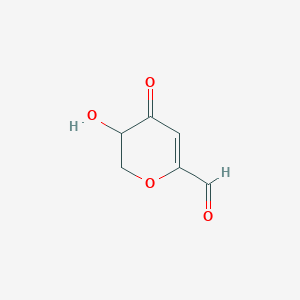
![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)
